molecular formula C22H18N2O4S B3521848 4-[(2-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoic acid

4-[(2-{[(phenylthio)acetyl]amino}benzoyl)amino]benzoic acid

Cat. No.: B3521848
M. Wt: 406.5 g/mol
InChI Key: ICVSSMCLPNJSTP-UHFFFAOYSA-N
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Description

Aminobenzoic acids are compounds having carboxyl and amino groups directly bound to the aromatic ring . They have extensive usage in the chemical industry as a starting material for the preparation of various pharmaceuticals .


Synthesis Analysis

The synthesis of complex molecules often involves multiple steps, each introducing a new functional group or modifying an existing one . For example, a series of 2-amino benzoic acid derivatives were synthesized by addition of amines/anilines to a solution of 2-amino benzoyl chloride .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, acylation involves the introduction of an acetyl group (-COCH3) to the amino group of the starting material .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, melting point, and boiling point can be determined experimentally .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, aminosalicylic acid is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .

Safety and Hazards

The safety and hazards of a compound depend on its structure and the conditions under which it is used. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The development of new molecules with potential medical applications is a key area of research in pharmaceutical chemistry. For example, PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

Properties

IUPAC Name

4-[[2-[(2-phenylsulfanylacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-20(14-29-17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(11-13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVSSMCLPNJSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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